D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Biocatalysis Regioselective amidation Chiral glutamic acid derivatives

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester (synonyms: Z-D-Glu-OMe, Cbz-D-glutamic acid α-methyl ester, CAS 26566-11-0) is a Cbz-protected D-glutamic acid derivative in which the α-carboxyl group is blocked as a methyl ester. It serves as a chiral building block in peptide synthesis, drug discovery, and asymmetric methodology development.

Molecular Formula C14H16NO6-
Molecular Weight 294.28 g/mol
Cat. No. B12361248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester
Molecular FormulaC14H16NO6-
Molecular Weight294.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m1/s1
InChIKeyBGMCTGARFXPQML-LLVKDONJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glutamic Acid, N-[(Phenylmethoxy)Carbonyl]-, 1-Methyl Ester (Z-D-Glu-OMe) – Procurement-Relevant Identity and Chiral Purity Profile


D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester (synonyms: Z-D-Glu-OMe, Cbz-D-glutamic acid α-methyl ester, CAS 26566-11-0) is a Cbz-protected D-glutamic acid derivative in which the α-carboxyl group is blocked as a methyl ester. It serves as a chiral building block in peptide synthesis, drug discovery, and asymmetric methodology development. The Cbz (benzyloxycarbonyl) group provides orthogonal amino protection that is compatible with both solution-phase and solid-phase peptide synthesis [1]. The compound has a molecular formula of C14H17NO6, a molecular weight of 295.29 g·mol⁻¹, a melting point of 67–69 °C, and a specific optical rotation of [α]²⁴D = +25.7 ± 1 ° (c = 1, MeOH), with commercial purity routinely reaching ≥ 99 % (TLC) .

Why Z-D-Glu-OMe Cannot Be Generically Substituted by L-Enantiomer or γ-Methyl Ester Analogs


Z-D-Glu-OMe cannot be freely interchanged with its L-enantiomer (Z-L-Glu-OMe, CAS 5672-83-3) or with γ-methyl ester regioisomers (Z-D-Glu(OMe)-OH, CAS 27025-24-7) because these analogs produce fundamentally different reaction outcomes. Chamorro et al. demonstrated that Candida antarctica lipase B catalyzed amidation of Cbz-D-glutamic acid diesters proceeds with γ-regioselectivity (γ:α ~3.9:1), delivering γ-monoamide as the major product, whereas the identical reaction on Cbz-L-glutamic acid diesters gives exclusively α-monoamide [1]. Thus, substituting L for D does not merely invert stereochemistry—it changes the constitutional isomer of the product. Similarly, the α-methyl ester (Z-D-Glu-OMe) and γ-methyl ester (Z-D-Glu(OMe)-OH) are constitutional isomers that present different carboxyl groups for activation and coupling, leading to different peptide sequences and branching patterns [2].

Quantitative Evidence for Differentiating Z-D-Glu-OMe from Its Closest Analogs


Lipase-Catalyzed Amidation Regioselectivity: D-Enantiomer Gives γ-Amide, L-Enantiomer Gives Exclusively α-Amide

In a direct head-to-head comparison under identical conditions, Candida antarctica lipase B (CAL-B) amidated Cbz-D-glutamic acid diethyl ester with a γ:α regioselectivity ratio of approximately 3.9:1, producing γ-monoamide as the major product. By contrast, Cbz-L-glutamic acid diethyl ester reacted with absolute α-regiospecificity, yielding exclusively α-monoamide [1]. This regioenantiomeric divergence means that the choice of D configuration is not a simple stereochemical inversion but dictates the connectivity of the amidation product, with profound consequences for downstream synthetic strategy.

Biocatalysis Regioselective amidation Chiral glutamic acid derivatives

Tunable γ:α Regioselectivity Ratio by N-Protecting Group Selection: Cbz Provides Intermediate Selectivity (~4:1)

For N-blocked D-glutamic acid diethyl esters, the γ:α monoamide ratio is highly dependent on the N-protecting group, ranging from approximately 4:1 (N-group = Cbz) to 35:1 (N-group = isobutyryl) in CAL-B-catalyzed amidations. No diamides were detected under the reaction conditions [1]. The Cbz group yields an intermediate regioselectivity that balances γ-selectivity with practical handling, while more bulky acyl groups such as isobutyryl offer higher γ-specificity at the cost of altered substrate reactivity.

Biocatalysis N-Protecting group effects D-Glutamic acid diester amidation

Optical Rotation as a Quantitative Enantiomeric Identity Discriminator: Z-D-Glu-OMe vs Z-L-Glu-OMe

Z-D-Glu-OMe exhibits a positive specific optical rotation of [α]²⁴D = +25.7 ± 1 ° (c = 1, MeOH) or [α]D = +24 ± 2 ° (c = 1, EtOH) . The L-enantiomer (Z-L-Glu-OMe, CAS 5672-83-3) displays an opposite, negative rotation: [α]²⁰D = −24.0 ± 1 ° (c = 1, EtOH) . This sign inversion provides a rapid, low-cost QC check for enantiomeric identity after procurement and before use in synthesis.

Chiral analysis Enantiomeric purity Quality control

Regioisomeric Differentiation: α-Methyl Ester (1-Methyl Ester) vs γ-Methyl Ester (5-Methyl Ester) Dictates Coupling Position

Z-D-Glu-OMe (α-methyl ester, CAS 26566-11-0) and Z-D-Glu(OMe)-OH (γ-methyl ester, CAS 27025-24-7) are constitutional isomers with identical molecular formula (C14H17NO6) and molecular weight (295.29 g·mol⁻¹) but different connectivity: in Z-D-Glu-OMe the methyl ester resides on the α-carboxyl (C-1), leaving the γ-carboxyl free for activation, while in Z-D-Glu(OMe)-OH the methyl ester is on the γ-carboxyl (C-5), leaving the α-carboxyl free . This positional isomerism determines which carboxyl group is available for peptide coupling: Z-D-Glu-OMe enables γ-side-chain elongation, whereas Z-D-Glu(OMe)-OH enables α-backbone elongation. Mis-specification results in incorrect peptide sequence and branching topology.

Regioisomer identity Peptide chemistry Orthogonal protection

Commercial Purity and Specification Consistency: ≥99% (TLC) Enables Reliable Stoichiometric Control

Reputable suppliers consistently offer Z-D-Glu-OMe at ≥ 99 % purity by TLC (or ≥ 98 % by HPLC), with narrow melting point (67–69 °C) and specific rotation tolerances (± 1 °). By comparison, the γ-methyl ester isomer Z-D-Glu(OMe)-OH is frequently supplied at a lower minimum purity of 95 % . Higher and tighter-controlled purity reduces the risk of side reactions, simplifies stoichiometric calculations for peptide coupling, and improves batch-to-batch reproducibility in multi-step syntheses.

Quality assurance Batch consistency Stoichiometric precision

Highest-Confidence Application Scenarios for Z-D-Glu-OMe Derived from Quantitative Evidence


Chemoenzymatic Synthesis of γ-Functionalized D-Glutamate Peptides via Regioselective Lipase Amidation

Z-D-Glu-OMe is the preferred starting material for synthesizing γ-amide or γ-ester D-glutamate peptides using Candida antarctica lipase B (CAL-B). As established by Chamorro et al., the D-enantiomer directs CAL-B-mediated amidation to the γ-carboxyl with a ~3.9:1 γ:α ratio, whereas the L-enantiomer gives exclusively α-amide [1]. After enzymatic γ-amidation, the α-methyl ester can be selectively hydrolyzed or retained as a protected handle, enabling orthogonal elongation at either terminus. This route is not achievable with Z-L-Glu-OMe or Z-D-Glu(OMe)-OH.

Synthesis of D-Glu-Containing Peptidomimetics with Orthogonal α/γ Protection for Solid-Phase Strategies

In solid-phase peptide synthesis (SPPS), Z-D-Glu-OMe provides a Cbz-protected D-glutamate residue with the α-carboxyl esterified and the γ-carboxyl free for side-chain attachment or on-resin cyclization. The Cbz group is orthogonal to Fmoc and Boc strategies and is cleavable by hydrogenolysis or acidolysis under conditions that leave the methyl ester intact [1]. This exact protection pattern (Cbz/OMe) is not directly available from Z-D-Glu(OMe)-OH or Z-D-Glu-OH without additional synthetic steps. The verified purity of ≥ 99 % ensures reliable loading efficiency in automated SPPS .

Enantiomeric Reference Standard for Chiral HPLC Method Development and QC in Peptide API Manufacturing

The large, quantifiable difference in specific optical rotation between Z-D-Glu-OMe ([α]D = +25.7°, MeOH) and Z-L-Glu-OMe ([α]D = −24.0°, EtOH) [1] makes the D-enantiomer an effective chiral reference standard for HPLC method validation and routine enantiomeric purity testing in regulated peptide API environments. The tight optical rotation specification (± 1 °) and high TLC purity (≥ 99 %) [1] support its use as a system suitability standard in pharmacopeial analytical procedures.

Building Block for D-Amino Acid-Containing Antimicrobial Peptides Targeting Bacterial Peptidoglycan

D-Glutamic acid is a key component of the bacterial peptidoglycan stem peptide, where it occurs in the D configuration [1]. Z-D-Glu-OMe provides a suitably protected monomer for the total synthesis of peptidoglycan fragments and D-amino acid-containing antimicrobial peptides. The α-methyl ester protection pattern allows selective γ-functionalization—critical for building the γ-D-Glu linkage found in the bacterial cell wall—without the epimerization risk associated with L-Glu derivatives under basic coupling conditions.

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